molecular formula C26H53NO2 B163701 N-Octylsphingosine CAS No. 170926-06-4

N-Octylsphingosine

Cat. No.: B163701
CAS No.: 170926-06-4
M. Wt: 411.7 g/mol
InChI Key: CSRGRGSMEUKQSD-XQAXIDAFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Octylsphingosine is a synthetic analog of sphingosine, a naturally occurring long-chain amino alcohol. It is characterized by the presence of an octyl group attached to the nitrogen atom of the sphingosine backbone. This compound is amphiphilic, meaning it has both hydrophilic and hydrophobic properties, which allows it to interact with various cellular components. This compound is primarily used in scientific research to study sphingolipid metabolism and signaling pathways.

Mechanism of Action

Target of Action

N-Octylsphingosine, also known as C8 Ceramine or D-erythro, primarily targets Sphingosine Kinase (SphK) . SphK is an enzyme that plays a crucial role in the metabolism of sphingolipids, a class of lipids involved in various cellular functions .

Mode of Action

This compound interacts with its target, SphK, by inhibiting its activity . This inhibition disrupts the normal functioning of the sphingolipid metabolism, leading to changes in the cellular functions regulated by these lipids .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the sphingolipid metabolism pathway . This pathway involves the synthesis and breakdown of sphingolipids, a class of lipids that play significant roles in membrane biology and provide many bioactive metabolites that regulate cell function . By inhibiting SphK, this compound disrupts this pathway, affecting the balance of sphingolipids in the cell .

Pharmacokinetics

Similar compounds such as ozanimod, a sphingosine 1-phosphate receptor modulator, have been shown to be extensively metabolized, with metabolites identified in both urine and feces

Result of Action

The inhibition of SphK by this compound disrupts the balance of sphingolipids in the cell . This can lead to changes in various cellular functions regulated by these lipids, potentially affecting cell growth, differentiation, and survival . In addition, this compound has been shown to influence the aggregation of amyloid-β, a protein involved in Alzheimer’s disease, potentially exacerbating the cytotoxicity triggered by this protein .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Octylsphingosine can be synthesized through a multi-step process starting from sphingosine. The primary steps involve the protection of the amino group, followed by the introduction of the octyl group through nucleophilic substitution. The final step involves deprotection to yield this compound. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as chromatography for purification. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-Octylsphingosine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the octyl group can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

N-Octylsphingosine has a wide range of applications in scientific research:

    Chemistry: It is used to study the chemical properties and reactivity of sphingolipids.

    Biology: this compound is employed to investigate cellular signaling pathways, particularly those involving sphingolipids.

    Medicine: It has potential therapeutic applications in treating diseases related to sphingolipid metabolism, such as cancer and neurodegenerative disorders.

    Industry: this compound is used in the development of cosmetic and pharmaceutical products due to its bioactive properties.

Comparison with Similar Compounds

    Sphingosine: The natural counterpart of N-Octylsphingosine, involved in similar signaling pathways.

    N-Acetylsphingosine: Another synthetic analog with an acetyl group instead of an octyl group.

    Dihydrosphingosine: A reduced form of sphingosine with different biological activities.

Uniqueness: this compound is unique due to its specific structural modification, which enhances its stability and bioactivity compared to natural sphingosine. The presence of the octyl group allows for better integration into lipid membranes and more potent modulation of sphingolipid signaling pathways.

Properties

IUPAC Name

(E,2S,3R)-2-(octylamino)octadec-4-ene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H53NO2/c1-3-5-7-9-11-12-13-14-15-16-17-18-20-22-26(29)25(24-28)27-23-21-19-10-8-6-4-2/h20,22,25-29H,3-19,21,23-24H2,1-2H3/b22-20+/t25-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSRGRGSMEUKQSD-XQAXIDAFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H53NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Octylsphingosine
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